4-Amino-2-chlorobenzenesulfonamide

Overview

Description

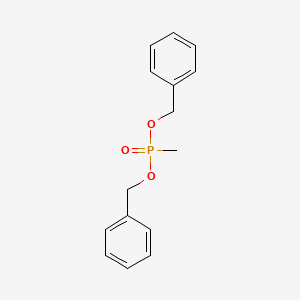

4-Amino-2-chlorobenzenesulfonamide is a halogenated sulfonamide derivative . It is a chemical compound with the molecular formula C6H7ClN2O2S .

Synthesis Analysis

The synthesis of 4-Amino-2-chlorobenzenesulfonamide involves several steps. One of the methods includes the reaction of 4-acetamidobenzenesulfanyl chloride with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces the 4-Amino-2-chlorobenzenesulfonamide .Molecular Structure Analysis

The molecular weight of 4-Amino-2-chlorobenzenesulfonamide is 206.650 . The IUPAC Standard InChI is InChI=1S/C6H7ClN2O2S/c7-4-1-2-6 (5 (8)3-4)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .Physical And Chemical Properties Analysis

4-Amino-2-chlorobenzenesulfonamide is a solid compound . The exact physical and chemical properties specific to 4-Amino-2-chlorobenzenesulfonamide are not available in the search results.Scientific Research Applications

Chemosensing Applications

- Colorimetric and Fluorescence Probe : 4-Amino-2-chlorobenzenesulfonamide derivatives have been used in developing colorimetric and fluorescence probes. For example, 4CBS, a derivative, acts as a selective and sensitive detector for Sn2+ ions in aqueous solutions. Its mechanism involves the conversion of -C═O into -C-OH groups upon Sn2+ addition, initiating fluorescence. This probe has been effectively used for bioimaging in living cells and zebrafish, demonstrating its potential in biological and environmental monitoring (Ravichandiran et al., 2020).

Synthesis of Novel Compounds

Regioselective Synthesis : This compound is instrumental in synthesizing new chemical entities. For instance, its reaction with 2-aminothiazoles has led to the synthesis of novel imidazo(2,1-b)thiazoles, showcasing its utility in creating unique chemical structures with potential applications in various fields (Serykh et al., 2015).

Biological Screening : Derivatives of 4-Amino-2-chlorobenzenesulfonamide have been synthesized and evaluated for their biological potential. These derivatives exhibit moderate to good activities against bacteria and are potential candidates for enzyme inhibition, highlighting their relevance in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).

Analytical Applications

- Herbicide Analysis : It's used in the analysis of herbicides like chlorsulfuron. The thermal decomposition of chlorsulfuron results in 2-chlorobenzenesulfonamide, which can be quantified using gas chromatography. This application is significant in environmental monitoring and pesticide residue analysis (Long et al., 1990).

Molecular and Structural Studies

- X-Ray Diffraction Studies : The compound and its derivatives have been studied using X-ray diffraction, aiding in understanding its molecular and crystal structures. This is crucial in the fields of crystallography and materials science, where structural understanding is key (Kovalchukova et al., 2013).

Enzyme Inhibition Research

- Carbonic Anhydrase Inhibition : Certain derivatives show potential as carbonic anhydrase inhibitors, making them relevant in the treatment of diseases like glaucoma and possibly cancer (Mincione et al., 2001).

Mechanism of Action

Target of Action

4-Amino-2-chlorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfonamides, including 4-Amino-2-chlorobenzenesulfonamide, act as competitive inhibitors of their target enzymes . They mimic the natural substrate of these enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s function . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids like DNA and RNA. By inhibiting folic acid synthesis, sulfonamides prevent bacteria from replicating their DNA and thus halt their growth .

Pharmacokinetics

Sulfonamides generally exhibithigh gastrointestinal absorption , indicating that they can be effectively administered orally .

Result of Action

The result of 4-Amino-2-chlorobenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .

Action Environment

The action of 4-Amino-2-chlorobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzymes can affect its efficacy . Additionally, the drug’s stability could be affected by factors such as pH and temperature . .

Safety and Hazards

properties

IUPAC Name |

4-amino-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDOTDANGJJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501584 | |

| Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chlorobenzenesulfonamide | |

CAS RN |

1954-94-5 | |

| Record name | 4-Amino-2-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B3049060.png)

![9h-Indeno[2,1-c]phenanthrene](/img/structure/B3049061.png)

![3-(3-{[(Dimethylamino)methylene]amino}-2,4,6-triiodophenyl)propanoic acid hydrochloride](/img/structure/B3049066.png)

![4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3049068.png)